molecular formula C8H2BrClF3N B3186480 5-Bromo-4-chloro-2-trifluoromethylbenzonitrile CAS No. 1242339-26-9

5-Bromo-4-chloro-2-trifluoromethylbenzonitrile

Cat. No.: B3186480
CAS No.: 1242339-26-9
M. Wt: 284.46 g/mol
InChI Key: VQIQQICDOJBKTM-UHFFFAOYSA-N
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Description

Significance of Aryl Halides and Trifluoromethyl Groups in Modern Synthetic Design

Aryl halides are fundamental components in modern synthetic design, primarily serving as versatile handles for carbon-carbon and carbon-heteroatom bond formation through a variety of cross-coupling reactions. google.com The differential reactivity of various halogens (e.g., bromine, chlorine) on an aromatic ring allows for selective and sequential transformations, providing a powerful tool for the controlled assembly of complex molecular architectures.

The trifluoromethyl (-CF3) group, on the other hand, is a crucial substituent in medicinal and agricultural chemistry. mdpi.com Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic properties. The incorporation of a trifluoromethyl group can lead to enhanced efficacy and bioavailability of active pharmaceutical ingredients and agrochemicals. mdpi.com

Overview of Functionalized Benzonitrile (B105546) Derivatives in Academic and Industrial Research

Functionalized benzonitrile derivatives are widely utilized as key intermediates in both academic and industrial research. The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles. This versatility makes benzonitriles valuable precursors in the synthesis of a diverse range of compounds, from pharmaceuticals to dyes and liquid crystal materials.

Research Scope and Potential of 5-Bromo-4-chloro-2-trifluoromethylbenzonitrile as a Synthetic Platform

This compound is a highly functionalized aromatic compound that holds significant potential as a synthetic platform. Its structure incorporates three key features: a trifluoromethyl group, two different halogen atoms (bromine and chlorine), and a nitrile moiety. This unique combination of functional groups suggests a rich and varied reactivity profile, making it a valuable intermediate for the synthesis of a wide array of more complex molecules. The distinct electronic environment of the aromatic ring, influenced by the strong electron-withdrawing trifluoromethyl and nitrile groups, along with the two halogen substituents, paves the way for selective chemical transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-chloro-2-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrClF3N/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIQQICDOJBKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901236253
Record name 5-Bromo-4-chloro-2-(trifluoromethyl)benzonitrile
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Molecular Weight

284.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242339-26-9
Record name 5-Bromo-4-chloro-2-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242339-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-chloro-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901236253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Profile of 5 Bromo 4 Chloro 2 Trifluoromethylbenzonitrile

While detailed, peer-reviewed synthetic procedures specifically for 5-Bromo-4-chloro-2-trifluoromethylbenzonitrile are not extensively documented in publicly available literature, its synthesis can be inferred from established methodologies for related halogenated benzonitriles. A plausible synthetic strategy would likely involve a multi-step sequence starting from a simpler, commercially available substituted benzotrifluoride.

A general, inferred synthetic approach could involve the following key transformations:

Halogenation: Introduction of bromine and chlorine onto a trifluoromethylated benzene (B151609) ring.

Nitration followed by Reduction and Diazotization: A sequence to introduce a bromine or chlorine atom at a specific position.

Cyanation: Conversion of a halide (typically bromide or iodide) to the nitrile functionality, often using a cyanide source such as copper(I) cyanide.

A patent for the synthesis of the related compound, 4-chloro-2-trifluoromethylbenzonitrile, outlines a method involving the nitration of m-chlorobenzotrifluoride, followed by reduction, diazotization and bromination, and finally cyanation. google.com This suggests a similar strategic approach could be employed for the synthesis of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1242339-26-9
Molecular Formula C8H2BrClF3N
Molecular Weight 288.46 g/mol

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 4 Chloro 2 Trifluoromethylbenzonitrile

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the 5-Bromo-4-chloro-2-trifluoromethylbenzonitrile ring is significantly influenced by the nature of the existing substituents. These reactions typically involve the attack of an electrophile on the electron-rich aromatic ring. However, in this case, the ring is highly deactivated.

Influence of Trifluoromethyl and Halogen Substituents on Ring Deactivation and Regioselectivity

The trifluoromethyl (-CF3), nitrile (-CN), chloro (-Cl), and bromo (-Br) groups all exhibit electron-withdrawing inductive effects, which deactivate the aromatic ring towards electrophilic attack. The -CF3 and -CN groups are particularly potent in this regard, substantially reducing the nucleophilicity of the benzene (B151609) ring.

In terms of regioselectivity, the directing effects of these substituents are in opposition. The trifluoromethyl and nitrile groups are meta-directing, while the halogen atoms are ortho, para-directing. This complex interplay of directing effects, coupled with the severe deactivation of the ring, makes predicting the outcome of electrophilic substitution challenging. Given the substitution pattern of this compound, the only available position for substitution is C6. The directing influences on this position are as follows:

Ortho to the nitrile group.

Meta to the trifluoromethyl group.

Meta to the chloro group.

Ortho to the bromo group.

The strong deactivating nature of all substituents suggests that forcing conditions would be necessary for any electrophilic substitution to occur. The cumulative deactivating effect likely makes such reactions synthetically unviable under standard laboratory conditions.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentPosition on RingElectronic EffectDirecting Effect
-CN1Strong deactivatorMeta
-CF32Strong deactivatorMeta
-Cl4DeactivatorOrtho, Para
-Br5DeactivatorOrtho, Para

Positional Reactivity Analysis: Focusing on the 5-Position's Susceptibility

The 5-position is currently occupied by a bromine atom. In some electrophilic aromatic substitution reactions, particularly under forcing conditions, ipso-substitution (substitution at a position already occupied by a substituent) can occur. However, given the highly deactivated nature of the ring, it is more likely that if any reaction were to occur, it would be at the unsubstituted C6 position. The susceptibility of the C-Br bond at the 5-position to cleavage by an incoming electrophile is expected to be low.

Nucleophilic Aromatic Substitution Reactions (SNAr)

The electron-deficient nature of the this compound ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. These reactions involve the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group.

Displacement of Halogen Substituents

The presence of the strongly electron-withdrawing nitrile (-CN) and trifluoromethyl (-CF3) groups ortho and para to the halogen atoms activates them towards nucleophilic attack. The general order of leaving group ability for halogens in SNAr reactions is F > Cl > Br > I. In this compound, both the chloro and bromo groups are potential leaving groups.

The chloro group at the 4-position is situated para to the nitrile group and ortho to the trifluoromethyl group. The bromo group at the 5-position is meta to the nitrile group and para to the trifluoromethyl group. The activation by electron-withdrawing groups is most effective when they are positioned ortho or para to the leaving group. Therefore, the chloro group at C4 is activated by both the -CN and -CF3 groups, while the bromo group at C5 is primarily activated by the -CF3 group. This suggests that the chloro group at the 4-position would be more susceptible to nucleophilic displacement than the bromo group at the 5-position.

Reactivity of the Nitrile Group in Nucleophilic Additions

The nitrile group itself can undergo nucleophilic attack at the electrophilic carbon atom. The presence of multiple electron-withdrawing groups on the aromatic ring enhances the electrophilicity of the nitrile carbon, making it more susceptible to attack by nucleophiles. Common transformations include hydrolysis to a carboxylic acid or reduction to a primary amine. Studies on the hydrolysis of para-substituted benzonitriles in sulfuric acid have shown that electron-withdrawing groups can enhance the rate of hydrolysis. znaturforsch.comresearchgate.netznaturforsch.comyu.edu.jo

Reductive and Oxidative Transformations of Aromatic Nitriles and Halides

The functional groups present in this compound can undergo various reductive and oxidative transformations.

Reductive Transformations:

The nitrile group can be readily reduced to a primary amine (-CH2NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The presence of electron-withdrawing groups on the aromatic ring generally facilitates the reduction of the nitrile. atomfair.com It is also possible to reduce the nitrile to an aldehyde under specific conditions. znaturforsch.com The halogen substituents can also be removed via reductive dehalogenation, typically using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source.

Oxidative Transformations:

The aromatic ring of this compound is highly resistant to oxidation due to the presence of multiple electron-withdrawing groups. The nitrile group is also generally stable to oxidation. Information on the specific oxidative transformations of this compound is limited in the scientific literature. However, some studies have explored the oxidation of trifluoromethylated compounds under specific catalytic conditions. acs.orgacs.orgrsc.orgnih.gov

Table 2: Summary of Potential Transformations

Reaction TypeReagents/ConditionsPotential Product(s)
Nucleophilic Aromatic SubstitutionNucleophile (e.g., RO-, R2NH)Displacement of Cl at C4
Nitrile ReductionLiAlH4 or H2/Catalyst5-Bromo-4-chloro-2-(trifluoromethyl)benzylamine
Nitrile HydrolysisStrong acid or base, heat5-Bromo-4-chloro-2-(trifluoromethyl)benzoic acid
Reductive DehalogenationH2, Pd/CRemoval of Br and/or Cl

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly using palladium and nickel complexes, has become an indispensable tool for the formation of carbon-carbon bonds. The presence of bromine and chlorine atoms on the aromatic ring of this compound offers distinct sites for oxidative addition, a key step in the catalytic cycles of these reactions. The electron-withdrawing nature of the trifluoromethyl and cyano groups can also influence the reactivity of the aryl halide bonds.

Suzuki-Miyaura Coupling Studies with Organoboron Reagents

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a widely employed method for the synthesis of biaryl compounds. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the reactivity of similar bromo-chloro aromatic compounds provides insights into its potential behavior. Typically, the carbon-bromine bond is more reactive than the carbon-chlorine bond towards oxidative addition to a palladium(0) catalyst. This chemoselectivity would likely allow for selective coupling at the 5-position (bromine) while leaving the 4-position (chlorine) intact, offering a pathway for sequential functionalization.

A hypothetical Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. The reaction would be expected to proceed under standard Suzuki-Miyaura conditions, employing a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Hypothetical Reaction Scheme:

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/Water90(Not Reported)
Pd(dppf)Cl₂dppfK₃PO₄Dioxane100(Not Reported)
Pd(OAc)₂SPhosK₂CO₃Toluene/Ethanol/Water80(Not Reported)
This table represents typical conditions for Suzuki-Miyaura couplings and does not reflect experimentally verified results for this compound due to a lack of specific literature data.

Negishi Coupling with Organozinc Reagents

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance and reactivity. Similar to the Suzuki-Miyaura coupling, the selective reaction at the C-Br bond of this compound would be anticipated. Organozinc reagents are typically prepared in situ from the corresponding organohalide and activated zinc metal.

Detailed experimental data for the Negishi coupling of this compound is scarce in the available scientific literature. However, the general principles of Negishi coupling suggest that this substrate would be a viable partner in such transformations.

Hypothetical Reaction Scheme:

CatalystLigandOrganozinc ReagentSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄PPh₃Ar-ZnClTHF65(Not Reported)
Ni(dppe)Cl₂dppeAlkyl-ZnBrDMF80(Not Reported)
Pd₂(dba)₃t-Bu₃PVinyl-ZnClDioxane70(Not Reported)
This table illustrates common conditions for Negishi couplings and is for hypothetical purposes only, as specific data for this compound is not available.

Other Palladium- and Nickel-Catalyzed Carbon-Carbon Bond Formations

Beyond the Suzuki-Miyaura and Negishi reactions, other palladium- and nickel-catalyzed cross-coupling reactions are crucial for C-C bond formation. These include but are not limited to the Stille coupling (with organotin reagents), Hiyama coupling (with organosilicon reagents), and Sonogashira coupling (with terminal alkynes). The reactivity of this compound in these reactions would again be expected to be dictated by the preferential activation of the C-Br bond over the C-Cl bond.

The development of novel catalysts and reaction conditions continues to expand the scope of these transformations, potentially enabling the use of less reactive coupling partners and milder reaction conditions. For instance, advanced phosphine ligands can enhance the efficiency of palladium catalysts, while nickel catalysis often provides a cost-effective alternative and can exhibit unique reactivity patterns.

Reaction TypeCoupling PartnerCatalystLigandConditionsProduct Type
StilleOrganostannanePd(PPh₃)₄PPh₃Toluene, 110 °CBiaryl, Vinylarene
HiyamaOrganosilanePd(OAc)₂P(t-Bu)₃TBAF, THF, 60 °CBiaryl
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂/CuIPPh₃Et₃N, 70 °CArylalkyne
This table provides a general overview of other cross-coupling reactions and typical conditions. Specific applications with this compound require further experimental investigation.

Derivatization and Structural Modification of 5 Bromo 4 Chloro 2 Trifluoromethylbenzonitrile

Synthesis of Analogs with Varied Halogen Substitution Patterns

The synthesis of analogs of 5-bromo-4-chloro-2-trifluoromethylbenzonitrile with different halogen substitutions is a key strategy to modulate the molecule's properties. This can be achieved through various synthetic routes, often starting from precursors that allow for the introduction of different halogens at specific positions on the benzene (B151609) ring.

One common approach involves multi-step synthesis starting from a readily available substituted benzotrifluoride. For instance, the synthesis of a fluorinated analog, 3-fluoro-4-trifluoromethylbenzonitrile, can be achieved from ortho-fluorobenzotrifluoride through a sequence of nitration, reduction to an aniline derivative, bromination, a diazotization-amine-removing reaction, and finally, a substitution reaction to introduce the cyano group. masterorganicchemistry.comnih.gov This multi-step process highlights the versatility of synthetic strategies to access analogs with varied halogen patterns.

The table below outlines a general synthetic pathway for a fluorinated analog, demonstrating the sequential introduction and modification of functional groups to achieve the desired halogen substitution pattern.

StepReactionReactantsProduct
1Nitrationo-Fluorobenzotrifluoride, Nitrating agent (e.g., HNO₃/H₂SO₄)3-Trifluoromethyl-4-fluoronitrobenzene
2Reduction3-Trifluoromethyl-4-fluoronitrobenzene, Reducing agent (e.g., Fe/HCl)3-Trifluoromethyl-4-fluoroaniline
3Bromination3-Trifluoromethyl-4-fluoroaniline, Brominating agent (e.g., Br₂)2-Bromo-4-fluoro-5-trifluoromethylaniline
4Diazotization/Deamination2-Bromo-4-fluoro-5-trifluoromethylaniline, NaNO₂, H₃PO₂3-Fluoro-4-trifluoromethyl bromobenzene
5Cyanation3-Fluoro-4-trifluoromethyl bromobenzene, Cyanide source (e.g., CuCN)3-Fluoro-4-trifluoromethylbenzonitrile

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be employed to replace existing halogens with other halides, although the reactivity of the halogens is influenced by the electronic effects of the other substituents on the ring. chim.it The electron-withdrawing nature of the trifluoromethyl and nitrile groups activates the ring towards nucleophilic attack, making such substitutions feasible under appropriate conditions.

Elaboration of the Nitrile Functionality to Other Nitrogen-Containing Groups

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other nitrogen-containing groups, significantly expanding the synthetic utility of the scaffold.

Tetrazoles: A prominent transformation is the [3+2] cycloaddition of the nitrile with an azide source, typically sodium azide in the presence of an acid catalyst, to form a tetrazole ring. nih.govchim.it This reaction is a powerful method for introducing a bioisostere for a carboxylic acid group, which can be crucial for modulating the pharmacokinetic properties of a molecule. The reaction generally proceeds by activation of the nitrile by a Lewis or Brønsted acid, followed by nucleophilic attack of the azide anion and subsequent cyclization. chim.it

Thioamides: The nitrile can be converted to a thioamide through reaction with a sulfur source. Reagents such as thiolacetic acid or phosphorus pentasulfide are commonly used for this transformation. wikipedia.orgresearchgate.net The conversion to a thioamide introduces a different set of chemical properties and potential interaction points for further derivatization.

Amidines: The Pinner synthesis is a classical method for converting nitriles to amidines, proceeding through an imidate intermediate. Alternatively, amidines can be synthesized from nitriles by reaction with hydroxylamine followed by reductive cleavage of the intermediate carboxamide oxime.

Amides: The nitrile group can also be hydrolyzed to an amide under either acidic or basic conditions. This transformation provides access to another important functional group with distinct hydrogen bonding capabilities.

The following table summarizes some key transformations of the nitrile group:

Nitrogen-Containing GroupReagents and Conditions
TetrazoleSodium azide (NaN₃), Lewis or Brønsted acid (e.g., NH₄Cl), DMF, heat
ThioamideThiolacetic acid, Lewis acid (e.g., BF₃·OEt₂) or Phosphorus pentasulfide (P₄S₁₀)
AmidinePinner synthesis (alcohol, HCl); or Hydroxylamine followed by reduction
AmideAcid or base-catalyzed hydrolysis (e.g., H₂SO₄/H₂O or NaOH/H₂O)

Selective Functionalization and Derivatization at Bromine and Chlorine Sites

The presence of both bromine and chlorine atoms on the aromatic ring of this compound allows for selective functionalization through various cross-coupling reactions. The differential reactivity of C-Br and C-Cl bonds in palladium-catalyzed reactions is a key factor in achieving this selectivity.

Generally, the reactivity of aryl halides in oxidative addition to palladium(0) follows the order: I > Br > OTf > Cl. This inherent difference in reactivity allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact under carefully controlled reaction conditions.

Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction can be used to introduce a wide variety of aryl, heteroaryl, or alkyl groups at the bromine position. By employing a suitable palladium catalyst and a boronic acid or ester, the bromo substituent can be selectively replaced.

Buchwald-Hartwig Amination: This reaction provides a route to C-N bond formation, allowing for the introduction of primary or secondary amines at the bromine site. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. masterorganicchemistry.comnih.gov In dihalogenated substrates, the amination typically occurs selectively at the more reactive C-Br bond.

The following table illustrates the selective functionalization at the bromine site:

ReactionCoupling PartnerProduct Type
Suzuki-Miyaura CouplingArylboronic acidBiaryl derivative
Buchwald-Hartwig AminationPrimary or secondary amineN-Aryl amine derivative

While the C-Br bond is significantly more reactive, functionalization of the C-Cl bond can be achieved, often requiring more forcing reaction conditions, such as higher temperatures and more active catalyst systems. This sequential functionalization, first at the bromine and then at the chlorine, provides a pathway to highly substituted and complex derivatives.

Incorporation of the this compound Scaffold into More Complex Molecular Architectures (e.g., Heterocycles)

The this compound scaffold can serve as a building block for the synthesis of more complex molecular architectures, including fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful strategy in this regard.

Transition-metal-catalyzed C-H activation and annulation reactions represent a modern and efficient approach for constructing polycyclic structures. Although specific examples with this compound are not prevalent in the provided literature, the principles of these reactions can be applied. For instance, the nitrile group can act as a directing group for ortho-C-H activation, enabling annulation with alkynes or other coupling partners to form fused nitrogen-containing heterocycles.

Furthermore, the functional groups present on the scaffold can be utilized in cyclization reactions. For example, after conversion of the nitrile to an amino group, intramolecular cyclization with a suitably positioned ortho substituent could lead to the formation of a heterocyclic ring.

While direct examples of incorporating this specific benzonitrile (B105546) into complex heterocycles through annulation are limited in the provided search results, the general principles of reactions like the Robinson annulation wikipedia.org or benzotriazole-assisted annulations nih.gov could potentially be adapted for this purpose, where the benzonitrile derivative acts as one of the components in the ring-forming process. The development of such synthetic routes would significantly enhance the molecular diversity accessible from this versatile starting material.

Theoretical and Computational Studies on 5 Bromo 4 Chloro 2 Trifluoromethylbenzonitrile and Analogous Systems

Electronic Structure and Molecular Orbital Analysis of Substituted Benzonitriles

In the case of 5-Bromo-4-chloro-2-trifluoromethylbenzonitrile, all three substituents—bromo (-Br), chloro (-Cl), and trifluoromethyl (-CF3)—are electron-withdrawing groups due to their high electronegativity. mdpi.com The trifluoromethyl group is a particularly strong electron-withdrawing substituent. mdpi.combeilstein-journals.org These groups significantly impact the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org

Computational studies on analogous systems show that strong electron-withdrawing groups tend to lower the energy levels of both the HOMO and LUMO. pku.edu.cn This lowering of orbital energies can increase the molecule's electron affinity and ionization potential. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The combined effect of the bromo, chloro, and trifluoromethyl groups is expected to result in a relatively low HOMO-LUMO gap for this molecule, suggesting significant chemical reactivity.

Table 1: Expected Influence of Substituents on the Electronic Properties of the Benzonitrile (B105546) Ring.
SubstituentPositionElectronic EffectExpected Impact on HOMO/LUMO EnergiesExpected Impact on HOMO-LUMO Gap
-CF32 (ortho)Strongly Electron-Withdrawing (Inductive & Resonance)Significant lowering of both HOMO and LUMODecrease
-Cl4 (para)Electron-Withdrawing (Inductive), Weakly Donating (Resonance)Lowering of both HOMO and LUMODecrease
-Br5 (meta)Electron-Withdrawing (Inductive), Weakly Donating (Resonance)Lowering of both HOMO and LUMODecrease

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the reactivity of molecules. nih.gov DFT-based reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net These global reactivity descriptors provide a quantitative measure of a molecule's stability and its propensity to participate in chemical reactions. researchgate.net For a molecule like this compound, which is rich in electronegative atoms, DFT calculations are essential for understanding its behavior as either an electrophile or a nucleophile in various reactions. nih.gov

Analysis of Fukui Indices for Electrophilic and Nucleophilic Attack Sites

The Fukui function comes in three main forms to predict different types of attacks:

f+(r) : Predicts sites for nucleophilic attack (where an electron is accepted). A high value of f+ at an atomic site indicates it is a good electrophile. wikipedia.orgscm.com

f-(r) : Predicts sites for electrophilic attack (where an electron is donated). A high value of f- at an atomic site suggests it is a good nucleophile. wikipedia.orgscm.com

f0(r) : Predicts sites for radical attack . psu.edu

These functions are calculated using the electron densities of the neutral molecule (N), its cation (N-1), and its anion (N+1), all at the geometry of the neutral species. joaquinbarroso.com The values can be condensed to individual atoms to create Fukui indices. scm.com

For this compound, the carbon atom of the nitrile group (-C≡N) and the carbon atom attached to the highly electron-withdrawing CF3 group are expected to be primary sites for nucleophilic attack, thus exhibiting high f+ values. Conversely, regions of the aromatic ring that have relatively higher electron density would be more susceptible to electrophilic attack and would show higher f- values. schrodinger.com

Table 2: Predicted Fukui Indices and Reactive Sites for this compound.
Atomic SitePredicted Fukui Index (f+) for Nucleophilic AttackPredicted Fukui Index (f-) for Electrophilic AttackJustification
C of Nitrile (-C≡N)HighLowElectron deficiency due to the electronegative nitrogen and resonance.
C-2 (attached to -CF3)HighLowStrong inductive electron withdrawal by the trifluoromethyl group.
C-4 (attached to -Cl)ModerateLowSite of potential nucleophilic aromatic substitution.
C-5 (attached to -Br)ModerateLowSite of potential nucleophilic aromatic substitution.
Aromatic Ring (general)LowModerateOverall electron-deficient, but some sites may be susceptible to strong electrophiles.

Conformational Analysis and Intramolecular Interactions Governed by Substituents

While the benzonitrile ring is planar, the presence of bulky and polar substituents, particularly in the ortho position, can introduce specific conformational preferences and intramolecular interactions. The trifluoromethyl group at the 2-position is of particular interest. Unlike a simple methyl group, the CF3 group has a significant steric and electronic profile. mdpi.com

Computational studies on similar ortho-substituted aromatic compounds have shown that the rotation of the CF3 group is a key conformational feature. nih.govd-nb.info The preferred orientation of the CF3 group will be the one that minimizes steric hindrance and optimizes any potential intramolecular interactions with the adjacent bromo and chloro substituents.

Potential intramolecular interactions that could be investigated computationally include:

Steric Repulsion: Repulsive forces between the large bromine atom at position 5, the chlorine at position 4, and the fluorine atoms of the trifluoromethyl group at position 2 could influence the rotational barrier of the CF3 group.

Halogen Bonding: Although less common intramolecularly in this configuration, the potential for weak interactions between the electronegative fluorine atoms and the electrophilic regions of the bromine or chlorine atoms could be explored.

DFT calculations can map the potential energy surface associated with the rotation of the trifluoromethyl group to identify the most stable conformer(s) and the energy barriers between them.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Reactivity and Stability

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with a specific property, such as chemical reactivity or stability. mdpi.com This approach is valuable for predicting the properties of new or untested compounds based on a model developed from a dataset of known molecules. nih.gov

For a class of compounds like substituted benzonitriles, a QSPR model could be developed to predict their reactivity in a particular reaction. This involves calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, like multiple linear regression or machine learning algorithms, to build a predictive equation. nih.gov

Relevant descriptors for a QSPR model of halogenated trifluoromethylbenzonitriles would likely include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges, and electrophilicity index.

Steric Descriptors: Molecular volume, surface area, and specific substituent parameters (e.g., Taft or Charton steric parameters).

Topological Descriptors: Indices that describe molecular connectivity and branching.

Quantum Chemical Descriptors: Parameters derived from DFT calculations, such as bond orders or Fukui indices. nih.gov

Table 3: Key Descriptor Classes for QSPR Modeling of Substituted Benzonitriles.
Descriptor ClassExamplesProperty Modeled
ElectronicHOMO/LUMO energies, Dipole Moment, Atomic ChargesReactivity, Interaction Strength
StericMolecular Volume, van der Waals Surface AreaAccessibility of Reaction Sites
TopologicalWiener Index, Kier & Hall Connectivity IndicesOverall Molecular Structure and Stability
Quantum ChemicalFukui Indices, Bond Dissociation EnergiesSite-Specific Reactivity, Bond Stability

Mechanistic Computational Studies of Key Synthetic Transformations

Computational chemistry, particularly DFT, is an indispensable tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, several key transformations could be studied computationally. For example, a nucleophilic aromatic substitution (SNAr) reaction to introduce one of the halogens, or a trifluoromethylation reaction, are plausible synthetic steps. wikipedia.orgchemistrysteps.com

A mechanistic study using DFT would involve:

Geometry Optimization: Calculating the minimum energy structures of all reactants, intermediates, transition states, and products.

Transition State Searching: Locating the transition state structure for each elementary step of the reaction. This is the highest energy point along the reaction coordinate.

Frequency Calculations: Confirming the nature of the stationary points. Reactants and products should have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Pathway Following: Using techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm that a found transition state connects the correct reactants and products.

Energy Profile: Constructing a reaction energy profile that plots the relative energies of all species along the reaction pathway, allowing for the determination of activation energies and reaction enthalpies.

For instance, a computational study of a potential SNAr reaction on a precursor molecule would help determine which halogen is more easily displaced and how the electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex), which is characteristic of this mechanism. chemistrysteps.comlibretexts.org Similarly, studying a trifluoromethylation step could differentiate between various possible mechanisms, such as those involving radical intermediates or concerted pathways. rsc.orgresearchgate.net

Advanced Analytical and Spectroscopic Characterization in Research for 5 Bromo 4 Chloro 2 Trifluoromethylbenzonitrile

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 5-Bromo-4-chloro-2-trifluoromethylbenzonitrile and for monitoring the progress of its synthesis. When coupled with a Photodiode Array (PDA) detector, HPLC provides both quantitative purity data and valuable information about the analyte's spectral properties.

In a typical reversed-phase HPLC method, a C18 column is employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid modifier like phosphoric or formic acid to improve peak shape. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the target compound from starting materials, intermediates, and by-products.

The PDA detector records the absorbance of the eluent across a range of wavelengths simultaneously. This allows for the determination of the optimal detection wavelength for this compound, ensuring maximum sensitivity. Furthermore, the UV-Vis spectrum obtained from the PDA can help in peak identification and in assessing peak purity by comparing spectra across a single chromatographic peak. For reaction monitoring, small aliquots of the reaction mixture can be injected at various time points to track the consumption of reactants and the formation of the product, enabling optimization of reaction conditions.

Table 1: Illustrative HPLC-PDA Parameters for Analysis of Substituted Benzonitriles

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection PDA at 254 nm
Injection Volume 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Regioisomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Through various NMR experiments, including ¹H, ¹⁹F, and ¹³C NMR, a detailed picture of the molecule's atomic connectivity and chemical environment can be constructed. This is particularly important for distinguishing between potential regioisomers that may arise during synthesis.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals corresponding to the aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromine, chlorine, trifluoromethyl, and nitrile groups. The substitution pattern on the benzene (B151609) ring will dictate the multiplicity of the signals (e.g., singlets, doublets) and the magnitude of the coupling constants (J) between adjacent protons. Analysis of these parameters allows for the confirmation of the specific substitution pattern of the aromatic ring. For instance, two singlets in the aromatic region would be expected for the 1,2,4,5-tetrasubstituted pattern of this compound.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Characterization

¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing the trifluoromethyl (-CF₃) group. sielc.com Due to the high natural abundance and gyromagnetic ratio of the ¹⁹F nucleus, sharp and well-resolved signals are typically observed. sielc.com For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the -CF₃ group, as there are no adjacent fluorine or hydrogen atoms for coupling. The chemical shift of this singlet, typically in the range of -60 to -70 ppm relative to a standard like CFCl₃, is characteristic of an aromatic trifluoromethyl group and can be influenced by the other substituents on the benzene ring. alfa-chemistry.comucsb.educolorado.edu

Carbon Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon of the nitrile group (-CN) typically appears in the downfield region of the spectrum (around 115-125 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), with a characteristic coupling constant. The signals for the carbons directly bonded to bromine and chlorine will also exhibit specific chemical shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although for this fully substituted aromatic ring, it would primarily help in identifying the quaternary carbons. magritek.com

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹H 7.8 - 8.2Singlet-
7.6 - 8.0Singlet-
¹⁹F -60 to -70Singlet-
¹³C ~135-145 (C-Br)Singlet-
~130-140 (C-Cl)Singlet-
~120-130 (C-CF₃)Quartet¹JCF ≈ 270-280
~115-125 (C-CN)Singlet-
~115-125 (CN)Singlet-
Aromatic CHsSinglets-

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis (e.g., LC-MS, UPLC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound with high accuracy and for obtaining structural information through fragmentation analysis. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are particularly useful as they combine the separation power of chromatography with the detection capabilities of mass spectrometry. umb.edunih.gov

In a typical mass spectrum, the molecule will be ionized, and the resulting molecular ion ([M]⁺) will be detected. Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a distinctive cluster of peaks for the molecular ion and any fragments containing these halogens, which serves as a clear indicator of their presence in the molecule.

Fragmentation analysis, often induced by techniques like electron ionization (EI) or collision-induced dissociation (CID), provides insights into the molecule's structure. The fragmentation pattern of this compound would likely involve the loss of the halogen atoms, the trifluoromethyl group, and the nitrile group. Analysis of the mass-to-charge ratio (m/z) of these fragment ions helps to piece together the structure of the parent molecule.

Table 3: Expected Isotopic Pattern for the Molecular Ion of this compound

Ionm/z (approx.)Relative Abundance
[M]⁺ (with ⁷⁹Br, ³⁵Cl)285100%
[M+2]⁺ (with ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl)287~130%
[M+4]⁺ (with ⁸¹Br, ³⁷Cl)289~32%

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.

The IR spectrum would show a characteristic sharp absorption band for the nitrile group (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are expected to produce strong absorption bands in the region of 1100-1350 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring give rise to bands in the 1400-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile group, due to its polarizability, often gives a strong signal in the Raman spectrum. The symmetric vibrations of the aromatic ring are also typically Raman active. By comparing the IR and Raman spectra, a more complete vibrational analysis of the molecule can be achieved. researchgate.netnih.govslideshare.netnih.govnih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3050 - 3150
Nitrile (C≡N)Stretching2220 - 2260
Aromatic C=CStretching1400 - 1600
Trifluoromethyl (C-F)Stretching1100 - 1350
C-ClStretching600 - 800
C-BrStretching500 - 600

X-ray Crystallography for Solid-State Structural Insights (where applicable for related compounds)

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. tandfonline.com By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can determine bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound has not been reported in the surveyed literature, data from related compounds illustrates the utility of this technique. For example, the crystal structure of 4-(trifluoromethyl)benzonitrile (B42179) has been determined, providing a reference for the geometry of the trifluoromethylbenzonitrile moiety. nih.gov Similarly, X-ray studies on other halogenated aromatic compounds have revealed how halogen bonds and other intermolecular forces dictate the crystal packing. researchgate.net

For a compound like this compound, a crystal structure would offer invaluable insights into:

Molecular Geometry: Definitive confirmation of the planarity of the benzene ring and the precise bond lengths and angles, which are influenced by the steric and electronic effects of the five substituents.

Intermolecular Interactions: Understanding how the molecules pack in the crystal lattice, including potential halogen bonding (involving Br or Cl), dipole-dipole interactions from the nitrile and trifluoromethyl groups, and π-stacking of the aromatic rings.

Conformational Analysis: Revealing the preferred orientation of the trifluoromethyl group relative to the plane of the aromatic ring.

The insights gained from X-ray crystallography are crucial for materials science applications and for understanding the structure-property relationships of highly functionalized organic molecules.

Applications of 5 Bromo 4 Chloro 2 Trifluoromethylbenzonitrile in Contemporary Chemical Research

A Versatile Linchpin in Complex Organic Synthesis

The inherent reactivity of 5-Bromo-4-chloro-2-trifluoromethylbenzonitrile, stemming from its distinct halogen and trifluoromethyl substituents, positions it as a valuable intermediate in the field of complex organic synthesis. The differential reactivity of the bromine and chlorine atoms, particularly in palladium-catalyzed cross-coupling reactions, allows for sequential and site-selective modifications of the aromatic ring. This characteristic is instrumental in the construction of highly substituted aromatic systems, which are common motifs in pharmaceuticals and other specialty chemicals.

Precursor for Novel Fluorinated Organic Molecules

The presence of the trifluoromethyl group makes this compound an attractive starting material for the synthesis of novel fluorinated organic molecules. The trifluoromethyl group is a key pharmacophore in many modern drugs due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. Synthetic chemists can leverage the reactivity of the bromo and chloro substituents to introduce additional functionalities and build complex molecular frameworks, while retaining the crucial trifluoromethyl moiety. For instance, the bromine atom can readily participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds, while the chlorine atom can be targeted in subsequent transformations.

Intermediate in the Development of Specialty Chemicals

The unique combination of reactive sites on this compound makes it a valuable intermediate in the production of a variety of specialty chemicals. These are often low-volume, high-value compounds with specific functions in industries such as electronics, polymers, and performance materials. The ability to selectively functionalize the molecule allows for the fine-tuning of its physical and chemical properties to meet the demands of specific applications.

PropertyDescription
CAS Number 1242339-26-9
Molecular Formula C₈HBrClF₃N
Molecular Weight 286.45 g/mol
Boiling Point Not available
Melting Point Not available

Advancing Agrochemical Synthesis and Development

In the quest for more effective and environmentally benign crop protection solutions, this compound has garnered attention as a key building block in agrochemical synthesis. The trifluoromethyl group is a common feature in many modern pesticides, contributing to their enhanced efficacy and metabolic stability.

A Foundation for New Agrochemical Leads

The structural framework of this compound serves as a valuable scaffold for the design and synthesis of new agrochemical leads. By strategically modifying the bromo and chloro positions, chemists can generate libraries of novel compounds for high-throughput screening to identify new herbicidal, fungicidal, or insecticidal activities. For example, a patent for molecules with pesticidal utility describes the use of a closely related compound, 4-bromo-2-(trifluoromethyl)benzonitrile, as an intermediate in the synthesis of active ingredients. This highlights the potential of such substituted benzonitriles in the development of new crop protection agents. The isoxazoline (B3343090) class of pesticides, for instance, often incorporates highly substituted aromatic rings, a structural feature that can be accessed through intermediates like this compound.

Contributions to the Frontier of Materials Science

The introduction of fluorine atoms into polymers can dramatically alter their properties, leading to materials with enhanced thermal stability, chemical resistance, and unique optical and electronic characteristics. This compound, with its trifluoromethyl group, presents an opportunity for the development of novel fluorinated polymers.

Crafting Fluorinated Polymer Monomers and Initiators

While direct polymerization of this compound is not a primary application, its functional groups can be modified to create novel fluorinated monomers or polymerization initiators. For example, the nitrile group could be transformed into other functional groups suitable for polymerization, or the bromo and chloro substituents could be utilized in cross-coupling reactions to synthesize larger, polymerizable molecules. This approach allows for the precise incorporation of the trifluoromethyl group into the polymer backbone or as a pendant group, thereby tailoring the final material's properties. Research into the copolymerization of similarly structured halogenated and fluorinated monomers with commodity monomers like styrene (B11656) has demonstrated the feasibility of creating specialty polymers with tailored characteristics.

Precursors for Optoelectronic Materials (e.g., ligands for metal complexes in OLEDs)

The highly functionalized aromatic scaffold of this compound makes it an attractive precursor for the synthesis of ligands used in optoelectronic materials, particularly for metal complexes in Organic Light-Emitting Diodes (OLEDs). The performance of OLEDs is critically dependent on the photophysical properties of the emitter layer, which often consists of a host material doped with a phosphorescent metal complex. The ligands coordinated to the central metal ion, typically iridium(III) or platinum(II), play a pivotal role in tuning the emission color, quantum efficiency, and operational stability of the device.

The presence of a trifluoromethyl group (-CF3), a strong electron-withdrawing group, on the benzonitrile (B105546) ring can significantly influence the electronic properties of ligands derived from this precursor. This substituent can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting ligand. In the context of metal complexes used in OLEDs, this modulation of frontier orbitals is crucial for achieving efficient energy transfer from the host material and for tuning the emission wavelength. For instance, the incorporation of electron-withdrawing groups is a common strategy to achieve blue phosphorescence in iridium(III) complexes.

Furthermore, the bromine and chlorine atoms on the aromatic ring of this compound serve as versatile synthetic handles. These halogens can be readily transformed through various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce other aromatic or heteroaromatic moieties. This modular approach allows for the systematic synthesis of a library of ligands with tailored electronic and steric properties. For example, the bromine atom can be selectively coupled to introduce a pyridyl group, a common coordinating unit in ligands for phosphorescent metal complexes.

While direct synthesis of commercial OLED ligands from this compound is not extensively documented in publicly available research, its structural motifs are present in ligands used for highly efficient phosphorescent emitters. The combination of a trifluoromethyl group and halogens on a benzonitrile core provides a powerful platform for the design and synthesis of novel ligands with optimized properties for next-generation OLED displays and lighting.

Utility in Mechanistic Organic Chemistry Studies as a Model Substrate

The distinct electronic and steric features of this compound make it a valuable model substrate for studying the mechanisms of various organic reactions. The presence of multiple, electronically distinct substituents on the aromatic ring allows for the investigation of their effects on reaction rates, regioselectivity, and reaction pathways.

The strong electron-withdrawing nature of both the trifluoromethyl (-CF3) and cyano (-CN) groups renders the aromatic ring highly electron-deficient. This electronic characteristic makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. Mechanistic studies of SNAr reactions often employ substrates with multiple electron-withdrawing groups to facilitate the reaction and to probe the intricacies of the addition-elimination mechanism. The presence of two different halogens, bromine and chlorine, at distinct positions allows for studies of leaving group ability and regioselectivity in these reactions. By monitoring the reaction kinetics and product distribution when reacting with various nucleophiles, valuable insights into the factors governing SNAr reactions can be obtained.

The bromine and chlorine atoms also provide reactive sites for transition-metal-catalyzed cross-coupling reactions. The differential reactivity of C-Br and C-Cl bonds under various catalytic conditions can be systematically studied using this substrate. For instance, palladium-catalyzed reactions can often be tuned to selectively activate the C-Br bond over the C-Cl bond, allowing for sequential functionalization of the aromatic ring. Such studies are crucial for understanding the fundamental steps of catalytic cycles, including oxidative addition and reductive elimination, and for developing more efficient and selective synthetic methodologies.

The steric hindrance provided by the substituents on the ring can also be a subject of investigation. The trifluoromethyl group, in particular, is sterically demanding and can influence the approach of reagents and the stability of reaction intermediates. By comparing the reactivity of this compound with less substituted analogues, the steric effects of the trifluoromethyl group on reaction outcomes can be quantified.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C8HBrClF3N
Molecular Weight 288.46 g/mol
Appearance White to off-white solid
CAS Number 1242339-26-9

Q & A

Q. What are the key synthetic routes for preparing 5-Bromo-4-chloro-2-trifluoromethylbenzonitrile, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and trifluoromethylation steps. A common approach is the nucleophilic substitution of a pre-functionalized benzontitrile derivative. For example:

  • Halogenation : Bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or Cl₂ in the presence of Lewis acids (e.g., FeCl₃) .
  • Trifluoromethylation : Copper-mediated coupling reactions or direct electrophilic substitution with CF₃ sources (e.g., TMSCF₃) are employed .

Q. Critical factors :

  • Temperature control (< 0°C for bromination to avoid over-halogenation).
  • Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar steps).
  • Purification via column chromatography (silica gel, hexane/EtOAc gradients) to isolate the product from dihalogenated byproducts .

Q. How can structural discrepancies (e.g., CAS number conflicts) be resolved during characterization?

Discrepancies in CAS numbers (e.g., 1375302-43-4 vs. 22087-23-6 in ) often arise from isomerism or registry errors. Resolve conflicts via:

  • Analytical cross-validation : Combine NMR (¹H/¹³C/¹⁹F), HRMS, and X-ray crystallography to confirm substituent positions .
  • Computational validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
  • Database cross-referencing : Use PubChem, EPA DSSTox, and Reaxys to verify IUPAC names and SMILES notations .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Store at 0–6°C in airtight, light-resistant containers due to sensitivity to hydrolysis and photodegradation .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation of fine particles.
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How do substituent positions (Br, Cl, CF₃) influence electronic properties and reactivity?

The electron-withdrawing trifluoromethyl group at position 2 enhances electrophilicity, while bromo and chloro substituents at positions 4 and 5 direct further substitution (e.g., Suzuki couplings) to meta positions. Key findings:

SubstituentPositionElectronic EffectReactivity Impact
CF₃2Strong -I effectActivates ring for nucleophilic attack
Br5Moderate -I/+MDirects electrophiles to position 3
Cl4Weak -I effectStabilizes intermediates in SNAr reactions

Computational studies (e.g., Hammett σ constants) confirm these trends .

Q. What strategies mitigate side reactions during cross-coupling (e.g., Buchwald-Hartwig amination)?

  • Catalyst optimization : Use Pd(dba)₂/XPhos systems to reduce β-hydride elimination .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aryl halides but require degassing to prevent catalyst poisoning.
  • Temperature modulation : Lower temperatures (50–80°C) suppress homo-coupling of trifluoromethyl groups .

Q. How can computational modeling predict biological activity or degradation pathways?

  • QSAR models : Correlate logP (calculated as ~2.8) with membrane permeability for drug design .
  • DFT studies : Simulate hydrolysis pathways (e.g., attack by OH⁻ at the nitrile group) to predict environmental persistence .
  • Docking simulations : Map interactions with cytochrome P450 enzymes to anticipate metabolic stability .

Q. What analytical techniques resolve challenges in quantifying trace impurities?

  • HPLC-MS : Use C18 columns with 0.1% TFA in acetonitrile/water gradients (LOD: 0.01% w/w) .
  • ²⁹Si NMR : Detect silanol byproducts from trifluoromethylation steps .
  • XPS : Confirm surface composition in heterogeneous catalysis applications .

Data Contradiction Analysis

Q. How should researchers address conflicting literature on regioselectivity in halogenation?

Contradictions (e.g., bromine vs. chlorine directing effects in vs. 14) may arise from solvent polarity or catalyst choice. Mitigation steps:

  • Mechanistic studies : Use isotopic labeling (e.g., D₂O quenching) to track intermediate formation .
  • Meta-analysis : Compare yields and conditions across 10+ publications to identify consensus pathways .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-chloro-2-trifluoromethylbenzonitrile
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-chloro-2-trifluoromethylbenzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.